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molecular formula C11H19NO3 B8590669 Ethyl 1-acetyl-4-piperidineacetate

Ethyl 1-acetyl-4-piperidineacetate

Cat. No. B8590669
M. Wt: 213.27 g/mol
InChI Key: UNXOANJWTOGKIL-UHFFFAOYSA-N
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Patent
US04254127

Procedure details

A mixture of 200 parts of acetic acid anhydride, 90 parts of ethyl 4-piperidineacetate and 225 parts of methylbenzene is stirred and refluxed for 3 hours. The reaction mixture is evaporated and the residue is diluted with water. The product is extracted with methylbenzene. The extract is dried, filtered and evaporated, yielding 92 parts (82%) of ethyl 1-acetyl-4-piperidineacetate as a residue.
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[NH:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10][CH2:9]1>CC1C=CC=CC=1>[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10][CH2:9]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
200
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
ADDITION
Type
ADDITION
Details
the residue is diluted with water
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with methylbenzene
CUSTOM
Type
CUSTOM
Details
The extract is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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